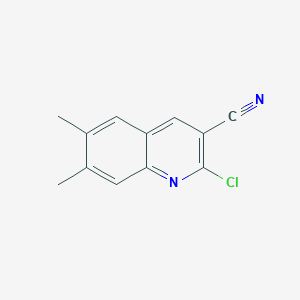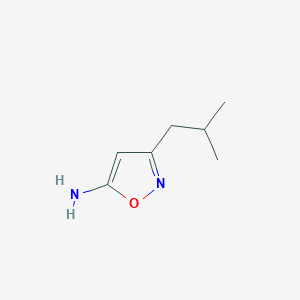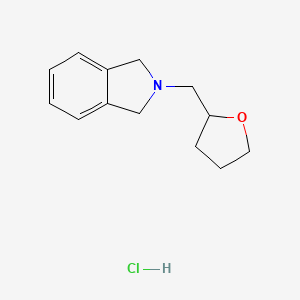
2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a tetrahydrofuran group and an isoindoline group. Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . Isoindoline is a heterocyclic organic compound containing a benzene ring fused to a seven-membered diazacycloalkane ring .
Synthesis Analysis
While the specific synthesis pathway for “2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride” is not available, similar compounds are often synthesized through various organic reactions involving nucleophilic substitution or condensation .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure. Generally, tetrahydrofuran compounds can participate in a variety of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. For example, tetrahydrofuran is a polar aprotic solvent, and it’s miscible with water .Scientific Research Applications
Chemical Synthesis and Molecular Structure
Research has delved into the intricate world of chemical synthesis, where compounds akin to 2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride demonstrate fascinating applications. One study showcases the innovative synthesis of 2-tetrazolylmethyl-isoindolin-1-ones through a one-pot Ugi-Azide/(N-Acylation/exo-Diels–Alder)/dehydration process. This process innovatively combines furan-2-ylmethanamine with other reagents, leading to a series of bis-heterocycles. The resulting compounds, including analogues with anthracene, showcase intriguing molecular orbital distributions, hinting at their potential in advanced molecular engineering and drug design (Rentería-Gómez et al., 2016).
Catalytic Processes and Reaction Dynamics
The realm of catalysis and reaction dynamics has also been enriched by compounds related to 2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride. For instance, certain 1,3-dihydro-2H-isoindoles (isoindolines) have been converted to 4,5,6,7-tetrahydro-2H-isoindoles through palladium-catalyzed formate reduction. This process exhibits selectivity and reactivity based on substituent types, offering a window into the nuanced behavior of these compounds under catalytic conditions. The intricate reaction pathways and the resulting molecular transformations underscore the potential of these compounds in sophisticated synthetic applications (Hou et al., 2007).
Advanced Material Synthesis
In the pursuit of advanced materials, compounds structurally related to 2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride have been pivotal. Research illustrates the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones, revealing a complex reaction landscape involving the formation of N-acyliminium ions and intricate cyclization reactions. These spiro-cyclic compounds, synthesized through a Brønsted acid-catalyzed one-pot, three-component reaction, represent a significant stride in the synthesis of structurally complex materials with potential applications in various fields of chemistry and materials science (Shit et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(oxolan-2-ylmethyl)-1,3-dihydroisoindole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-5-12-9-14(8-11(12)4-1)10-13-6-3-7-15-13;/h1-2,4-5,13H,3,6-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPPMPUMCCLKCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=CC=CC=C3C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317287.png)
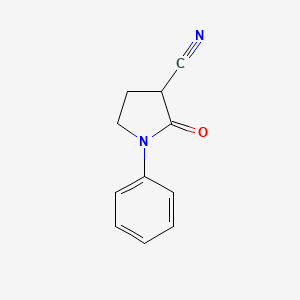
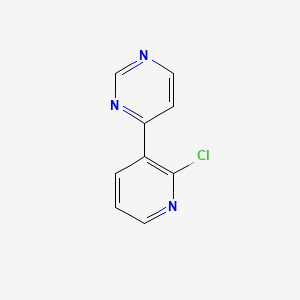
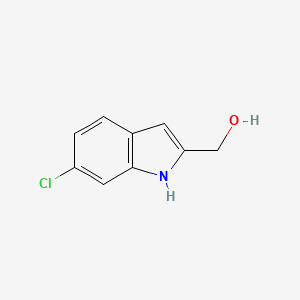
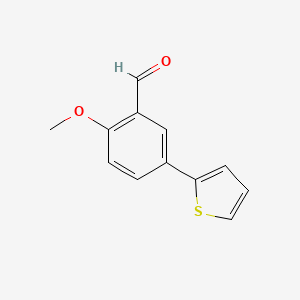
![(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317304.png)
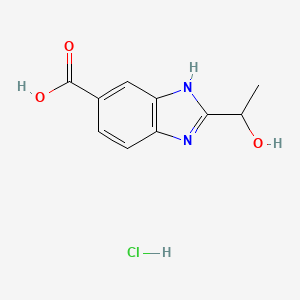
![3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1317308.png)
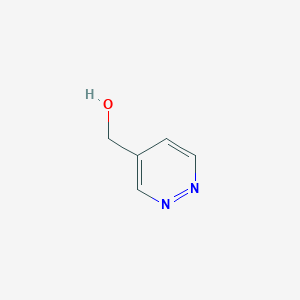
![Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1317312.png)
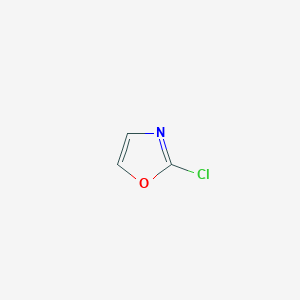
![3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1317314.png)
